(2,2-Difluorocyclopentyl)methyl acetate
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Overview
Description
(2,2-Difluorocyclopentyl)methyl acetate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
Scientific Research Applications
Carbene Chemistry
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a compound related to (2,2-Difluorocyclopentyl)methyl acetate, has shown significant efficiency as a source of difluorocarbene under specific conditions. It exhibits carbene reactivity characteristics similar to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate. This reactivity is notable in its reaction with n-butyl acrylate, yielding a significant amount of difluorocyclopropane product (Eusterwiemann, Martínez, & Dolbier, 2012).
Fluorination and Radiofluorination
Methyl(phenylthio)acetate's electrochemical fluorination using tetrabutylammonium fluoride (TBAF) has been explored. The study focused on the efficiency of fluorination under various parameters, resulting in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This research extends to electrochemical radiofluorination for synthesizing related fluorinated acetates (Balandeh et al., 2017).
Synthesis of Difluoro Analogs
The generation of 2,2-Difluoroketene silyl acetal, akin to this compound, and its reaction with α,β-unsaturated carbonyl compounds was investigated. This approach facilitated the preparation of difluoro analogs of glutamic acid and lysine (Kitagawa, Hashimoto, Kobayashi, & Taguchi, 1990).
Lithium-Ion Battery Research
In lithium-ion batteries for electric vehicles, methyl acetate, a related compound, has been used as a co-solvent in the electrolyte. This inclusion has shown to dramatically increase cell rate capability, although its impact on cell lifetime requires further investigation (Li et al., 2018).
Enolate Conformational Fixation
Studies on methyl acetates with fluorine-containing auxiliaries highlighted their smooth reaction with various electrophiles. This is attributed to an intermediary enolate forming a bicyclo[3.3.0] system via intramolecular chelation of metal with α-oxygen and fluorine, effectively blocking attack from the opposite side (Yamazaki et al., 1999).
Hydrolysis of Methyl Acetate
Advances in the hydrolysis of methyl acetate, a related compound, have been summarized, emphasizing the impact of catalysts and reaction dynamics. This research is vital for applications in producing cellulose acetates, coatings, and perfumes (Jun, 2012).
Separation Techniques in Chemical Synthesis
The separation of a reactive mixture involving methyl acetate synthesis was studied using pervaporation. This method showed effectiveness in shifting esterification reaction equilibrium, which has implications for chemical synthesis processes (Penkova, Polotskaya, & Toikka, 2013).
Solubility Studies in Ionic Liquids
Research on the solubility of CO2 in N-methyl-2-hydroxyethylammonium acetate, a compound structurally related to methyl acetates, demonstrated its potential use in CO2 capture and gas sweetening. The study highlighted the solubility behavior under high pressure and varying temperatures (Mattedi et al., 2011).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .
Mode of Action
It’s likely that it acts as a reagent in organic synthesis, participating in reactions to form new compounds . The presence of the acetate group suggests it may undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
The principles of pharmacokinetics suggest that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a reagent in organic synthesis, its primary effect would likely be the formation of new compounds .
Action Environment
The action, efficacy, and stability of (2,2-Difluorocyclopentyl)methyl acetate would be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds in the reaction mixture .
properties
IUPAC Name |
(2,2-difluorocyclopentyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNXMZKVQCXIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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